Cas no 22862-76-6 (Anisomycin)

Anisomycin is a potent antibiotic and protein synthesis inhibitor derived from Streptomyces griseolus. It selectively targets the 60S ribosomal subunit, inhibiting peptidyl transferase activity and thereby blocking eukaryotic translation elongation. Anisomycin is widely utilized in biochemical and pharmacological research due to its ability to activate stress-activated protein kinases (SAPKs), including p38 and JNK, making it a valuable tool for studying cellular stress responses and signal transduction pathways. Its high specificity and stability under experimental conditions ensure reproducible results in studies involving apoptosis, synaptic plasticity, and memory formation. Anisomycin is available in purified forms suitable for in vitro and in vivo applications, ensuring minimal batch-to-batch variability.
Anisomycin structure
Anisomycin structure
Product Name:Anisomycin
CAS No:22862-76-6
MF:C14H19NO4
MW:265.30496430397
MDL:MFCD00077650
CID:260187
PubChem ID:24891496
Update Time:2025-05-21

Anisomycin Chemical and Physical Properties

Names and Identifiers

    • 3,4-Pyrrolidinediol,2-[(4-methoxyphenyl)methyl]-, 3-acetate, (2R,3S,4S)-
    • Anisomycin
    • Anisomycin from Streptomyces griseolus
    • Anisomycin,(2R,3S,4S)-2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol3-acetate
    • (2R,3S,4S)-2-(4-Methoxybenzyl)-3,4-pyrrolidinediol 3-Acetate
    • 2-p-methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine
    • ANISOMYCIN,STREPTOMYCES GRISEOLUS
    • antibioticpa-106
    • Wuningmeisu C
    • Flagecidin
    • (-)-Anisomycin
    • (2R,3S,4S)-2-(p-Methoxyphenylmethyl)-3-acetoxy-4-hydroxypyrrolidine
    • NSC 76712
    • (2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate
    • NSC76712
    • (2R,3S,4S)-2-(p-Methoxybenzyl)-3,4-pyrrolidinediol 3-acetate
    • Upjohn 204t3
    • 2-(p-Methoxybenzyl)-3,4-pyrrolidinediol 3-acetate
    • 6C74YM2NGI
    • MLS001066392
    • Anisomycin, Streptomyces griseolus
    • 1,4,5-Trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate
    • SMR00047
    • CCG-39185
    • 3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, 3-acetate, (2R-(2-alpha,3-alpha,4-beta))-
    • 3,4-Pyrrolidinediol, 2-[(4-methoxyphenyl)methyl]-, 3-acetate,(2R,3S,4S)-
    • 6185-RBK-10
    • Anisomycin from Streptomyces griseolus, >=98% (HPLC), solid
    • SR-01000597397-3
    • SPECTRUM1503906
    • IDI1_000855
    • Rel-(2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate
    • Bio1_001328
    • [(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]-4-oxidanyl-pyrrolidin-3-yl] ethanoate
    • CHEMBL423192
    • BRN 0020705
    • Q378498
    • Spectrum4_000748
    • ANISOMYCIN [MI]
    • TCMDC-125504
    • A-7940
    • acetic acid [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester
    • KBio2_004582
    • Anisomycin, Antibiotic for Culture Media Use Only
    • KBioSS_002014
    • HB2239
    • EINECS 245-269-7
    • AS-44380
    • UNII-6C74YM2NGI
    • BRD-K91370081-001-04-6
    • KBioGR_001076
    • SDCCGMLS-0066810.P001
    • 3,4-Pyrrolidinediol, 2-[(4-methoxyphenyl)methyl]-, 3-acetate, (2R,3S,4S)-
    • 2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol 3-acetate
    • 22862-76-6
    • SPBio_000624
    • KBio1_000855
    • 3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, 3-acetate, (2R-(2alpha,3alpha,4beta))-
    • AB00513833
    • DivK1c_000855
    • HMS3414L17
    • SCHEMBL2270183
    • 11023-48-6
    • (2R,3S,4S)-2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol 3-acetate
    • DTXSID5040966
    • KBio2_007150
    • ANISOMYCIN, (-)-
    • YKJYKKNCCRKFSL-RDBSUJKOSA-N
    • HMS1922K06
    • NCI60_041689
    • BDBM63919
    • BPBio1_000402
    • Bio1_000350
    • AI3-50846
    • 5-21-05-00523 (Beilstein Handbook Reference)
    • AC-35125
    • [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
    • DB07374
    • BRD-K91370081-001-17-8
    • HMS3678L15
    • Bio1_000839
    • SR-01000597397-1
    • 2-(p-Methoxybenzyl)-3,4-pyrrolidinediol-3-acetate
    • [[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamicacidethylester
    • 21497-40-5
    • 3, 2-[(4-methoxyphenyl)methyl]-, 3-acetate, [2S-(2.alpha.,3.alpha.,4.beta.)]-
    • 3, 2-(p-methoxybenzyl)-, 3-acetate, (2S,3R,4R)-
    • SMR000471874
    • Antibiotic PA-106
    • cid_253602
    • Prestwick3_000412
    • HMS3267L11
    • (-) Anisomycin
    • (2R,3S,4S)-2-(4-Methoxybenzyl)-3,4-pyrrolidinediol-3-acetate
    • HY-18982
    • (2R,3S,4S)-2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate
    • ANM
    • CBiol_002064
    • 3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, 3-acetate, (2R,3S,4S)-
    • (2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl acetate
    • NINDS_000855
    • AKOS015916532
    • Spectrum5_001495
    • Spectrum_001534
    • CHEBI:338412
    • GNF-Pf-4549
    • acetic acid [(2R,3S,4S)-4-hydroxy-2-p-anisyl-pyrrolidin-3-yl] ester
    • NCGC00025097-04
    • NCGC00025097-03
    • NSC-76712
    • Spectrum2_000632
    • SR-01000597397
    • QTL1_000009
    • HMS2231E05
    • NCGC00025097-02
    • HMS2096C06
    • HMS502K17
    • BSPBio_000364
    • MFCD00077650
    • BSPBio_001436
    • KBio2_002014
    • Flagecidin;Wuningmeisu C
    • CS-4981
    • A927918
    • (2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-ylacetate
    • BRD-K91370081-001-25-1
    • Anisomycin?
    • A2613
    • A11772
    • C14H19NO4
    • MDL: MFCD00077650
    • Inchi: 1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1
    • InChI Key: YKJYKKNCCRKFSL-RDBSUJKOSA-N
    • SMILES: O(C(C)=O)[C@@H]1[C@H](CN[C@@H]1CC1C=CC(=CC=1)OC)O

Computed Properties

  • Exact Mass: 265.13100
  • Monoisotopic Mass: 265.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 67.8

Experimental Properties

  • Color/Form: Long needle like crystals.
  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 141.0 to 145.0 deg-C
  • Boiling Point: 408.52°C (rough estimate)
  • Flash Point: 87℃
  • Refractive Index: 1.5230 (estimate)
  • Solubility: Slightly soluble (9 g/l) (25 º C),
  • Water Partition Coefficient: Soluble in water at 2 mg/ml, in DMSO at 20mg/ml, and in methanol at 20mg/ml
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 67.79000
  • LogP: 0.83090
  • Sensitiveness: Sensitive to heat and easy to absorb moisture
  • Merck: 670
  • pka: 7.9(at 25℃)
  • Specific Rotation: D23 -30° (methanol)
  • λmax: 283(EtOH)(lit.)
  • Solubility: Soluble in water, lower alcohols, esters, ketones and chloroform, slightly soluble in benzene, toluene and hexane. The aqueous solution is stable in a wide pH range at room temperature.

Anisomycin Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 3462 6
  • WGK Germany:3
  • Hazard Category Code: R25
  • Safety Instruction: 45-36-26
  • FLUKA BRAND F CODES:3-10
  • RTECS:BZ9800000
  • Hazardous Material Identification: T
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R25

Anisomycin Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Anisomycin Suppliers

Amadis Chemical Company Limited
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(CAS:22862-76-6)Anisomycin
Order Number:A927918
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:53
Price ($):834.0/261.0
Email:sales@amadischem.com

Additional information on Anisomycin

Anisomycin (CAS No. 22862-76-6): A Comprehensive Overview

Anisomycin, a naturally occurring antibiotic, is a member of the macrolide family and is derived from Streptomyces ansochromogenes. With the CAS registry number 22862-76-6, this compound has garnered significant attention in both academic and industrial research due to its unique biological properties and potential applications in medicine and biotechnology. Recent studies have further elucidated its mechanisms of action, making it a subject of interest in drug discovery and development.

The chemical structure of Anisomycin is characterized by a large macrolide ring, which contributes to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism makes it effective against a wide range of gram-positive and gram-negative bacteria. However, its broader implications extend beyond traditional antimicrobial applications. Researchers have explored its role in modulating cellular signaling pathways, particularly in eukaryotic cells, where it has been shown to influence processes such as apoptosis, inflammation, and stress responses.

Recent advancements in molecular biology have allowed scientists to delve deeper into the mechanism of action of Anisomycin. For instance, studies have revealed its ability to activate the unfolded protein response (UPR) in the endoplasmic reticulum, a critical pathway in cellular stress management. This discovery has opened new avenues for understanding its potential therapeutic roles in diseases associated with protein misfolding, such as neurodegenerative disorders.

In addition to its antimicrobial properties, Anisomycin has been investigated for its anti-inflammatory effects. Experimental models have demonstrated its ability to suppress pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential utility in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases. These findings underscore the compound's versatility and highlight the need for further preclinical and clinical studies to validate its therapeutic efficacy.

The pharmacokinetics and bioavailability of Anisomycin have also been a focus of recent research. Studies indicate that while it exhibits potent in vitro activity, its systemic absorption and distribution may limit its direct clinical application. To address this challenge, researchers are exploring novel delivery systems, such as nanoparticles and liposomal formulations, to enhance its bioavailability and reduce systemic toxicity.

Another area of active investigation is the synthesis and modification of Anisomycin analogs. By altering specific structural motifs within the macrolide ring, scientists aim to enhance its potency, selectivity, and pharmacokinetic profile. These efforts are supported by computational modeling tools that predict the impact of structural modifications on biological activity, enabling a more rational approach to drug design.

From an environmental perspective, the biosynthesis and degradation pathways of Anisomycin are also being studied to assess its ecological impact. Understanding how this compound interacts with microbial communities can provide insights into sustainable production methods and mitigate potential environmental risks associated with large-scale manufacturing.

In conclusion, Anisomycin (CAS No. 22862-76-6) stands as a multifaceted compound with diverse applications across various fields of science. Its antimicrobial properties remain foundational to its utility, but ongoing research continues to uncover new dimensions of its biological activity. As advancements in molecular biology and drug delivery systems progress, Anisomycin holds promise as a versatile tool in both therapeutic development and basic scientific research.

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Amadis Chemical Company Limited
(CAS:22862-76-6)Anisomycin
A927918
Purity:99%/99%
Quantity:1g/250mg
Price ($):834.0/261.0
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